O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate
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Overview
Description
O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridine ring and a phosphonamidothioate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate typically involves the reaction of 6-chloropyridine with ethylphosphonamidothioate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of large-scale reactors, precise control of reaction parameters, and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonamidothioate derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphonamidothioates, and various substituted derivatives of the chloropyridine ring.
Scientific Research Applications
O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
4-Chloropyridine: Used as an intermediate in the production of various chemicals.
Uniqueness
O-(6-Chloropyridin-2-yl) P-ethylphosphonamidothioate is unique due to the presence of both the chloropyridine ring and the phosphonamidothioate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
61149-11-9 |
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Molecular Formula |
C7H10ClN2OPS |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-[amino(ethyl)phosphinothioyl]oxy-6-chloropyridine |
InChI |
InChI=1S/C7H10ClN2OPS/c1-2-12(9,13)11-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H2,9,13) |
InChI Key |
IJOYKCSIOUBFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(N)OC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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